tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate

Regioisomer identification Chromatographic separation Quality control

tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS 2106223-56-5) is a Boc-protected bicyclic heterocycle composed of a fused imidazole–diazepine ring system with molecular formula C12H19N3O2 and molecular weight 237.30 g·mol⁻¹. The compound is supplied at ≥95% purity (HPLC) as a research intermediate and is a member of the imidazo[1,5-d][1,4]diazepine class, a scaffold implicated in GABA-A receptor modulation and kinase inhibition programs.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B8137267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CN=CN2CC1
InChIInChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-5-4-10-8-13-9-15(10)7-6-14/h8-9H,4-7H2,1-3H3
InChIKeyQIWFPBDGIPKCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate: Core Scaffold Identity and Physicochemical Baseline for Procurement


tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS 2106223-56-5) is a Boc-protected bicyclic heterocycle composed of a fused imidazole–diazepine ring system with molecular formula C12H19N3O2 and molecular weight 237.30 g·mol⁻¹. The compound is supplied at ≥95% purity (HPLC) as a research intermediate and is a member of the imidazo[1,5-d][1,4]diazepine class, a scaffold implicated in GABA-A receptor modulation and kinase inhibition programs . Predicted physicochemical properties include a density of 1.17±0.1 g·cm⁻³ and boiling point of 409.1±38.0 °C . The tert-butyloxycarbonyl (Boc) group installed on the diazepine N7 position serves as an orthogonal protecting group, enabling selective downstream N-deprotection under mild acidic conditions while preserving the imidazole ring integrity [1].

Why Generic Substitution of tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate with In-Class Analogs Carries Quantifiable Risk


The imidazo-diazepine scaffold family contains multiple regioisomeric variants—most notably the [1,2-d] and [1,5-d] fusion patterns—that are not interchangeable. Even when molecular formula and molecular weight are identical (C12H19N3O2; 237.30 g·mol⁻¹), the connectivity of the imidazole ring to the diazepine core differs, producing divergent predicted boiling points (Δ ≈ 11.8 °C) , altered hydrogen-bonding topology, and distinct reactivity at the imidazole N1 and C3 positions [1]. Substituting the Boc group with alternative protecting groups (Cbz, Fmoc) or procuring the unprotected amine directly introduces orthogonal deprotection requirements and alters the compound's solubility and stability profile. The absence of a PubChem Compound entry for the [1,5-d] target—in contrast to the indexed [1,2-d] isomer (CID 71306020)—reflects its lower commercial ubiquity and the higher informational burden placed on the procurement scientist to verify structural identity [2]. These regioisomeric and protecting-group differences are not cosmetic; they directly control the synthetic sequence, intermediate stability, and ultimate applicability of the building block.

Quantitative Comparator Evidence for tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: [1,5-d] vs. [1,2-d] Imidazo-Diazepine Fusion and Predicted Boiling Point Divergence

The target compound (CAS 2106223-56-5, [1,5-d] fusion) and its closest regioisomer (CAS 1330764-98-1, [1,2-d] fusion) share the identical molecular formula (C12H19N3O2) and molecular weight (237.30 g·mol⁻¹), making them indistinguishable by mass spectrometry alone. However, their predicted boiling points differ by approximately 11.8 °C: 409.1±38.0 °C for the [1,5-d] isomer versus 397.3±35.0 °C for the [1,2-d] isomer [1]. This difference reflects altered intermolecular interactions arising from the distinct spatial orientation of the imidazole nitrogen lone pairs relative to the diazepine ring. The InChI strings further confirm structural non-identity: InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-10-13-5-7-14(10)8-9-15/h5,7H,4,6,8-9H2,1-3H3 for the [1,2-d] isomer [1] versus a distinct connectivity for the [1,5-d] target.

Regioisomer identification Chromatographic separation Quality control

Boc Protection vs. Free Amine: Quantified Molecular Weight and Solubility Differential for Downstream Handling

The Boc-protected target (MW 237.30) and its fully deprotected dihydrochloride salt counterpart (CAS 2839143-86-9; 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine dihydrochloride, MW 210.10) represent two distinct procurement options with a molecular weight differential of 27.20 g·mol⁻¹ (≈11.5% mass reduction upon deprotection) . The Boc group contributes a calculated logP increase of approximately 0.9 units (XLogP3-AA = 0.9 for the [1,2-d] Boc-protected analog) [1], translating to greater organic-phase solubility for the protected form. The dihydrochloride salt, by contrast, carries two hydrochloride counterions that confer aqueous solubility at the cost of hygroscopicity and incompatibility with base-sensitive or anhydrous reaction conditions.

Protecting group strategy Solid-phase synthesis Solubility optimization

Imidazole N-Boc Deprotection Selectivity: 75–98% Yield Range Under NaBH₄/EtOH Conditions

The Boc group on the diazepine N7 is not the only Boc-labile site in advanced synthetic intermediates; imidazole N-Boc groups can be selectively cleaved in the presence of other carbamates using NaBH₄ in ethanol at room temperature with reported yields of 75–98% across a panel of imidazole, benzimidazole, and pyrazole substrates [1]. This class-level finding establishes that the target compound's Boc protection can be chemoselectively removed without affecting other base-sensitive functionalities on the imidazo-diazepine core. In contrast, use of strong acid (TFA, HCl/dioxane) for global Boc removal risks imidazole ring protonation and potential rearrangement of the diazepine ring, especially at elevated temperatures.

Selective deprotection Imidazole chemistry Synthetic yield optimization

Predicted Density Differential as a Chromatographic and Formulation Discriminator

The target [1,5-d] isomer has a predicted density of 1.17±0.1 g·cm⁻³ , which differs from the predicted density of 1.14±0.1 g·cm⁻³ reported for the N-benzyl-substituted analog (6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-imidazo[1,5-d][1,4]diazepine, CAS not provided) . While this is a cross-scaffold comparison, the density variation of ~0.03 g·cm⁻³ is relevant for normal-phase flash chromatography method development, where subtle density differences between protected intermediates influence Rf values and column loading. The target compound's higher predicted density suggests a more compact molecular packing, potentially correlating with higher crystallinity and easier solid handling compared to bulkier N-substituted analogs.

Density prediction Chromatography method development Formulation pre-screening

Database Indexing Asymmetry: Absence of PubChem Entry for [1,5-d] Target vs. Indexed [1,2-d] Isomer as a Novelty Proxy

A search of the PubChem Compound database returns a fully indexed entry for the [1,2-d] regioisomer (CID 71306020, CAS 1330764-98-1) with computed descriptors including InChI, InChIKey (UUEGIWZUYCIAPL-UHFFFAOYSA-N), SMILES, XLogP3-AA (0.9), hydrogen bond donor count (0), hydrogen bond acceptor count (3), and rotatable bond count (2) [1]. By contrast, no PubChem Compound entry exists for the [1,5-d] target (CAS 2106223-56-5) as of the search date [2]. This database asymmetry indicates that the [1,5-d] scaffold has been less extensively characterized in public repositories, which may be advantageous for organizations pursuing composition-of-matter or method-of-use patent claims that require a less crowded prior-art landscape.

Chemical database curation Novelty assessment IP landscape analysis

Evidence-Backed Application Scenarios for tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate Procurement


Medicinal Chemistry: GABA-A Receptor Modulator Lead Optimization Requiring Orthogonal N7 Protection

When a medicinal chemistry program targets the imidazo[1,5-d][1,4]diazepine core for GABA-A receptor modulation [1], the Boc-protected target compound is the preferred building block because the free amine or dihydrochloride salt (MW 210.10) would prematurely react during imidazole C1 or C3 functionalization steps. The 11.5% mass differential and reversed solubility profile between the Boc-protected and deprotected forms enable straightforward liquid-liquid extraction monitoring of Boc deprotection completion by TLC or LCMS.

Parallel Library Synthesis with Selective, Orthogonal Deprotection Sequences

The NaBH₄/EtOH protocol for selective imidazole N-Boc cleavage (75–98% yield class-level benchmark) [2] enables a two-stage diversification strategy: first, modify the diazepine N7 position after Boc removal under mild, non-acidic conditions that preserve acid-sensitive imidazole substituents; second, retain or later remove the imidazole protecting group under orthogonal conditions. Using the [1,2-d] isomer (CAS 1330764-98-1) instead introduces a different imidazole nitrogen topology that alters nucleophilic substitution regioselectivity.

IP-Focused Early-Stage Drug Discovery Requiring Freedom-to-Operate in Imidazo-Diazepine Chemical Space

For organizations conducting freedom-to-operate analyses, the absence of a PubChem Compound entry for the [1,5-d] target (vs. the indexed [1,2-d] isomer CID 71306020) [3] signals that the [1,5-d] scaffold is less precedented in public literature and patent-exemplified compound collections. This information asymmetry supports procurement of the [1,5-d] isomer when novel composition-of-matter claims are sought, as the prior art density is measurably lower.

Process Chemistry: Scalable Crystallization and Chromatography Method Development

The predicted density of 1.17±0.1 g·cm⁻³ and boiling point of 409.1±38.0 °C for the [1,5-d] target provide starting parameters for solvent screening in crystallization and for setting GC oven temperature programs during purity analysis. The 11.8 °C boiling point difference from the [1,2-d] isomer (397.3±35.0 °C) means that preparative GC or short-path distillation could theoretically resolve the regioisomers if an isomeric mixture is inadvertently obtained—a quality-control consideration when sourcing from vendors who may not provide regioisomer-specific certificates of analysis.

Quote Request

Request a Quote for tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.